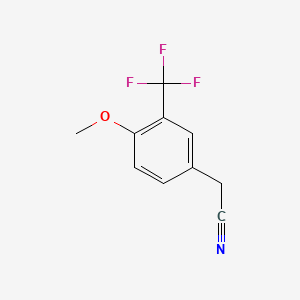

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVULCEMUTQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Trifluoromethylation Reaction

- Reactants : p-Aminophenylacetonitrile, tert-butyl peroxide, and sodium trifluoromethanesulfinate.

- Conditions : Stirring at 15-20°C for 4 hours.

- Procedure : The reactants are combined in a reaction flask. After reaction completion, water and ethyl acetate are added to extract the intermediate 3-trifluoromethyl-4-aminophenylacetonitrile into the organic layer.

- Outcome : Formation of the trifluoromethylated amino intermediate.

Diazotization Reaction

- Reactants : Concentrated intermediate solution, water, sulfuric acid, sodium nitrite solution.

- Conditions : Cooling to 0°C, then gradual addition of sodium nitrite solution at 0-5°C.

- Procedure : The amino intermediate is diazotized to form a diazonium salt.

- Outcome : Formation of stable diazonium salt intermediate.

Reduction Reaction

- Reactants : Diazonium salt, hypophosphorous acid (50%), vinyl acetate monomer.

- Conditions : Addition of hypophosphorous acid dropwise at 10-20°C, stirring for 1 hour.

- Procedure : The diazonium salt is reduced by hypophosphorous acid, followed by extraction with vinyl acetate monomer. Solvent recovery is performed by decompression distillation, and final product is isolated by vacuum distillation at 92-93°C under 4 mmHg.

- Outcome : Isolation of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile with yields ranging from 54.5% to 78.9% depending on exact reactant ratios and conditions.

Representative Data from Embodiments

| Embodiment | p-Aminophenylacetonitrile (g, mol) | tert-Butyl Peroxide (g, mol) | Sodium Trifluoromethanesulfinate (g, mol) | Yield (%) | Product Amount (g) |

|---|---|---|---|---|---|

| 4 | 33 (0.25) | 45 (0.5) | 78 (0.5) | 78.9 | 36.5 |

| 5 | 33 (0.25) | 45 (0.5) | 58.5 (0.375) | 54.5 | 25.2 |

This method is noted for its rational technology, high yield, and environmental friendliness.

Alternative Preparation Routes and Related Compounds

While the above method is the most direct for this compound, related compounds such as 4-methyl-3-trifluoromethyl phenylamine have been prepared through nitration and reduction steps starting from 2-trifluoromethyl toluene, as described in CN106316864A. Although this patent focuses on a different target compound, the nitration and reduction steps illustrate common preparative strategies for trifluoromethyl-substituted aromatic amines and related intermediates.

Challenges and Considerations in Preparation

- Reaction Control : Temperature control during diazotization and trifluoromethylation is critical to prevent side reactions and decomposition.

- Purification : The final product is typically purified by vacuum distillation, which helps in obtaining high purity without extensive chromatographic steps.

- Environmental Impact : The use of hypophosphorous acid as a reducing agent and tert-butyl peroxide as an initiator are chosen to minimize hazardous waste and improve safety.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Trifluoromethylation | p-Aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate; 15-20°C, 4h | Introduce trifluoromethyl group | Intermediate 3-trifluoromethyl-4-aminophenylacetonitrile |

| Diazotization | Intermediate, sulfuric acid, sodium nitrite; 0-5°C | Convert amino to diazonium salt | Formation of diazonium salt |

| Reduction | Diazonium salt, hypophosphorous acid, vinyl acetate; 10-20°C, 1h | Reduce diazonium to nitrile | Final product isolation by vacuum distillation |

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-Methoxy-3-(trifluoromethyl)benzoic acid.

Reduction: 4-Methoxy-3-(trifluoromethyl)phenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile serves as a key building block in the synthesis of more complex organic molecules. Its unique functional groups allow for:

- Formation of New Compounds : It can be used to introduce trifluoromethyl and methoxy groups into target molecules, enhancing their biological activity and stability .

- Reagent in Various Reactions : The compound is utilized in nucleophilic substitutions, Grignard reactions, and other organic transformations, making it versatile for chemists .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Pharmaceutical Intermediate : It is investigated as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways.

- Biological Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity, allowing better membrane penetration and interaction with biomolecules .

Agrochemicals

This compound is also relevant in the development of agrochemicals:

- Pesticide Development : Its chemical properties are leveraged to develop new pesticides that are more effective against pests while minimizing environmental impact .

- Enhancement of Crop Protection Agents : The compound's ability to modify the properties of active ingredients makes it valuable in formulating crop protection products.

Case Study 1: Anti-Trypanosomal Activity

A study investigated the anti-trypanosomal effects of derivatives containing the trifluoromethyl group. It was found that these compounds significantly inhibited Trypanosoma brucei, a parasite causing sleeping sickness. The mechanism involved interference with cellular endocytosis processes critical for parasite survival .

Case Study 2: Biological Assessments

Research highlighted that substituting different functional groups on similar frameworks affected biological potency. For instance, introducing a trifluoromethyl group improved selectivity against specific cancer cell lines while reducing cytotoxicity towards healthy cells . This underscores the importance of structural modifications in drug design.

Table 1: Comparison of Biological Activities

| Compound | EC50 (nM) | Cytotoxicity (TC50 nM) | Mechanism of Action |

|---|---|---|---|

| This compound | 53 | >25 | Inhibition of endocytosis |

| Trifluoromethyl analog | 16 | 575 | Targeting PI/PIP kinases |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxy-Trifluoromethylphenylacetonitrile

The position of substituents significantly impacts reactivity and applications. Key analogs include:

Key Insight : The target compound’s para-methoxy and meta-trifluoromethyl configuration optimizes electronic effects (electron-donating OCH₃ and electron-withdrawing CF₃), enhancing its utility in cross-coupling reactions compared to ortho-substituted isomers .

Trifluoromethyl-Containing Analogs with Alternative Substituents

4-(Trifluoromethoxy)phenylacetonitrile (CAS 49561-96-8)

- Substituent : Trifluoromethoxy (-OCF₃) at para position.

- Properties : The -OCF₃ group is more electronegative than -OCH₃, increasing resistance to oxidative degradation. However, it may reduce solubility in polar solvents compared to the target compound .

3,5-Bis(trifluoromethyl)phenylacetonitrile (CAS 302911-99-5)

- Substituents : Two CF₃ groups at meta positions.

- Properties : Enhanced electron-withdrawing effects accelerate reactions like nitrile hydrolysis but increase steric bulk, limiting use in sterically sensitive syntheses .

3-(Trifluoromethyl)phenoxyacetonitrile (CAS 2145-31-5)

- Substituent: Phenoxy (-OPh) group with meta-CF₃.

Non-Methoxy Analogs

3-(Trifluoromethyl)phenylacetonitrile

- Properties : Absence of OCH₃ reduces electron-donating effects, lowering stability in acidic conditions. Market size reached USD 150 million in 2024, driven by agrochemical demand .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (CAS 76783-44-3)

Physicochemical and Reactivity Comparison

Electronic Effects

- Target Compound : OCH₃ (σₚ = -0.27) donates electrons, while CF₃ (σₘ = +0.43) withdraws electrons, creating a polarized aromatic ring ideal for electrophilic substitutions .

- 3,5-Bis(trifluoromethyl)phenylacetonitrile : Stronger electron withdrawal (σₘ = +0.43 ×2) accelerates nitrile group reactivity but may deactivate the ring toward electrophiles .

Thermal Stability

- Trifluoromethyl groups generally enhance thermal stability. The target compound’s melting point is uncharacterized, but analogs like 3-(trifluoromethyl)phenylacetonitrile exhibit higher decomposition temperatures (>200°C) compared to non-fluorinated nitriles .

Application-Specific Performance

- Pharmaceuticals: The target compound’s balanced electronic profile makes it preferred for synthesizing kinase inhibitors (e.g., pyridopyrimidinones in ) over bulkier analogs .

- Agrochemicals : 3-(Trifluoromethyl)phenylacetonitrile dominates herbicide synthesis, but the target compound’s methoxy group improves soil adhesion in certain formulations .

Actividad Biológica

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS Number: 1000555-32-7) is an organic compound notable for its unique structural features, which include a methoxy group, a trifluoromethyl group, and a cyano group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C10H8F3NO

- Molecular Weight : Approximately 215.175 g/mol

- Physical State : Appears as a yellow oil or solid

- Melting Point : Ranges from 50°C to 53°C

The trifluoromethyl group enhances the compound's chemical reactivity and biological properties, making it a subject of interest in various research fields.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate various biochemical pathways. The presence of the methoxy group may also influence the lipophilicity and overall bioavailability of the compound.

-

Antiproliferative Activity :

- Studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines. For instance, derivatives with methoxy substitutions have demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against specific cancer types .

- Tubulin Inhibition :

- Induction of Apoptosis :

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiproliferative | <0.01 | |

| Compound B | Tubulin Inhibition | 0.229 | |

| Compound C | Apoptosis Induction | 1.5-3 fold increase in caspase-3 activation |

Applications in Drug Development

The trifluoromethyl group has been linked to the development of several FDA-approved drugs, showcasing its importance in medicinal chemistry. The review of FDA-approved drugs containing this functional group highlights its relevance in enhancing drug potency and selectivity .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate the trifluoromethyl and methoxy groups effectively. Understanding these synthesis pathways is crucial for developing analogs with improved biological activities.

Q & A

Q. What are the key considerations for synthesizing 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile in academic research?

Methodological Answer:

- Computational Pathway Prediction : Use quantum chemical calculations (e.g., density functional theory) to predict viable reaction pathways. Tools like the ICReDD framework integrate computational reaction path searches to prioritize starting materials and intermediates .

- Reagent Selection : Choose trifluoromethylation agents (e.g., 4-Methoxyphenacyl chloride, CAS 2196-99-8) and nitrile precursors, as listed in reagent catalogs for structurally similar compounds .

- Experimental Validation : Validate computational predictions via small-scale trials, monitoring reaction progress with TLC or HPLC. Optimize parameters (temperature, catalyst loading) iteratively.

Q. How should researchers approach purification of this compound?

Methodological Answer:

- Solvent Selection : Leverage solubility data from related nitriles. For example, trifluoromethyl-substituted nitriles often exhibit solubility in acetone (>5 mg/mL) and DMSO, as observed in analogous compounds .

- Chromatographic Techniques : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Confirm purity via GC-MS or NMR.

- Crystallization : Recrystallize from ethanol/water mixtures if solubility permits, monitoring crystal formation under controlled cooling.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatiles .

- First Aid Measures : For eye exposure, rinse with water for 15 minutes and seek medical attention. If ingested, do not induce vomiting—administer activated charcoal and consult a physician .

- Fire Hazards : Use CO₂ or alcohol-resistant foam for fires. Avoid water jets, as combustion may release toxic HCN or NOx .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopic Methods :

- NMR : Analyze methoxy (δ ~3.8 ppm) and trifluoromethyl (δ ~110-120 ppm in ¹⁹F NMR) groups.

- Mass Spectrometry : Compare fragmentation patterns with NIST spectral libraries (e.g., EI-MS for related trifluoromethyl nitriles) .

- IR Spectroscopy : Confirm nitrile stretch (~2240 cm⁻¹) and methoxy C-O bands (~1250 cm⁻¹).

- Melting Point Analysis : Cross-reference with analogs (e.g., 4-Methoxyphenacyl chloride, mp 98–100°C) to assess purity .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Methodological Answer:

- Reaction Mechanism Elucidation : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes for trifluoromethylation or nitrile formation steps .

- Transition State Analysis : Identify rate-limiting steps via intrinsic reaction coordinate (IRC) calculations. Adjust catalysts (e.g., Pd or Cu complexes) to lower activation barriers.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, temperature) for yield improvement .

Q. What strategies resolve contradictions between computational predictions and experimental results?

Methodological Answer:

- Feedback Loops : Integrate experimental data (e.g., failed reaction outcomes) into computational workflows to refine force fields or reaction parameters .

- Multi-Technique Validation : Cross-check computational intermediates with in-situ FTIR or Raman spectroscopy. For example, detect transient species like enolates or radical intermediates.

- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed spectroscopic data .

Q. How do solvent effects influence the reactivity of this nitrile in cross-coupling reactions?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for SNAr reactions, or non-polar solvents (toluene) for Pd-catalyzed couplings.

- Dielectric Constant Impact : Correlate solvent polarity (ε) with reaction rates. For example, higher ε solvents stabilize charged intermediates in trifluoromethylation .

- Empirical Data : Refer to solubility tables (e.g., DMSO: >5 mg/mL for analogs) to avoid precipitation during catalysis .

Q. What advanced techniques optimize regioselectivity in functionalizing the aromatic ring?

Methodological Answer:

- Directing Group Strategies : Introduce temporary directing groups (e.g., boronates) to steer trifluoromethylation to the meta position relative to methoxy.

- Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (BF₃·Et₂O) to enhance electrophilicity of trifluoromethylating agents.

- Competitive Kinetics : Compare Hammett σ values for substituents to predict directing effects. For example, -OCH₃ is ortho/para-directing but deactivated by -CF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.